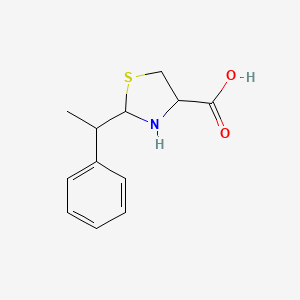

2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid

説明

Molecular Architecture and Stereochemical Configuration

This compound exhibits a complex molecular architecture centered around a five-membered thiazolidine ring system that incorporates both nitrogen and sulfur heteroatoms. The fundamental structure consists of a thiazolidine core with the International Union of Pure and Applied Chemistry systematic name 2-(1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid, registered under Chemical Abstracts Service number 83690-82-8. The molecular framework demonstrates a specific spatial arrangement where the carboxylic acid functional group is positioned at the 4-position of the thiazolidine ring, while the phenylethyl substituent occupies the 2-position, creating a characteristic substitution pattern that influences both the chemical reactivity and physical properties of the molecule.

The stereochemical configuration of this compound presents multiple centers of chirality, primarily located at the carbon atoms within the thiazolidine ring system. The presence of the phenylethyl group introduces additional stereochemical complexity, as evidenced by the Simplified Molecular-Input Line-Entry System notation CC(C1NC(CS1)C(=O)O)C2=CC=CC=C2, which indicates the specific connectivity pattern of atoms within the molecular structure. Research conducted on related thiazolidine derivatives has demonstrated that the stereochemical arrangement significantly affects the compound's biological activity and chemical stability, with different stereoisomers exhibiting distinct properties in terms of molecular interactions and conformational preferences.

The thiazolidine ring adopts a non-planar conformation due to the presence of the saturated carbon and sulfur atoms, creating a puckered ring structure that influences the overall molecular geometry. Crystallographic studies of similar thiazolidine-4-carboxylic acid derivatives have revealed that the ring system typically exists in an envelope conformation, with one atom displaced from the approximate plane formed by the other four ring atoms. The carboxylic acid group at position 4 extends from this ring system, providing sites for hydrogen bonding interactions that can influence crystal packing and molecular association in both solid and solution phases.

The phenylethyl substituent at position 2 introduces significant conformational flexibility to the molecule, allowing for rotation around the carbon-carbon bond connecting the ethyl bridge to the phenyl ring. This conformational freedom creates multiple low-energy conformers that can be populated at room temperature, contributing to the dynamic behavior of the molecule in solution. Nuclear magnetic resonance spectroscopic studies of related compounds have demonstrated that the phenyl ring can adopt various orientations relative to the thiazolidine core, with the preferred conformations being those that minimize steric interactions while maximizing favorable electronic interactions.

Comparative Analysis with Related Thiazolidine Derivatives

The structural features of this compound can be systematically compared with other members of the thiazolidine family to understand the unique characteristics imparted by the specific substitution pattern. A particularly relevant comparison can be made with 2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid, which differs only in the position of the methyl group on the ethyl chain connecting to the phenyl ring. This structural variant, bearing the molecular formula C₁₂H₁₅NO₂S and identical molecular weight of 237.32 g/mol, provides insight into how subtle changes in substitution patterns can affect molecular properties and behavior.

The fundamental thiazolidine-4-carboxylic acid structure, also known as thioproline, serves as the parent compound for this class of molecules and provides a baseline for understanding the effects of substitution at position 2. Thioproline itself has the molecular formula C₄H₇NO₂S and molecular weight of 133.169 g/mol, representing the simplest member of this family with an unsubstituted thiazolidine ring bearing only the carboxylic acid functionality at position 4. The addition of the phenylethyl group in this compound introduces significant changes in molecular size, hydrophobicity, and conformational complexity compared to the parent thioproline structure.

Research on various 2-substituted thiazolidine-4-carboxylic acid derivatives has revealed systematic trends in molecular properties based on the nature of the substituent at position 2. Studies involving 2-(substituted phenyl) thiazolidine-4-carboxylic acids have demonstrated that electron-donating and electron-withdrawing groups on the phenyl ring can significantly influence the electronic properties of the entire molecule, affecting parameters such as ionization potentials, electron affinities, and chemical reactivity patterns. The synthesis of fourteen different derivatives based on four substituted thiazolidine nuclei has provided comprehensive data on structure-activity relationships within this chemical family.

Comparative analysis of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids has revealed important insights into the effects of modification at the amino nitrogen of the thiazolidine ring. These studies have demonstrated that acetylation of the nitrogen significantly alters the electronic distribution within the ring system, affecting both the chemical stability and the preferred conformational states of the molecules. The reaction yields for N-acetylation vary considerably depending on the nature of the substituent at position 2, with yields ranging from 70 to 99 percent under standardized reaction conditions.

| Compound | Molecular Formula | Molecular Weight | Substituent Pattern | Key Structural Features |

|---|---|---|---|---|

| Thioproline | C₄H₇NO₂S | 133.169 | Unsubstituted | Basic thiazolidine-4-carboxylic acid core |

| This compound | C₁₂H₁₅NO₂S | 237.32 | 1-Phenylethyl at position 2 | Chiral phenylethyl substituent |

| 2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid | C₁₂H₁₅NO₂S | 237.32 | 2-Phenylethyl at position 2 | Extended ethyl linker to phenyl |

The stereochemical implications of different substitution patterns have been extensively studied through nuclear magnetic resonance spectroscopy and X-ray crystallography. Research on 2,2-dimethylthiazolidine-4-carboxylic acid has revealed specific interatomic distances and angles that characterize the hydrogen bonding patterns in crystalline forms of these compounds. The presence of methyl groups at position 2 creates a different steric environment compared to the phenylethyl substitution, leading to distinct conformational preferences and crystal packing arrangements.

Computational Modeling of Electronic Structure

Computational modeling approaches have provided detailed insights into the electronic structure of this compound, revealing the distribution of electron density, molecular orbital characteristics, and energetic properties that govern its chemical behavior. Density Functional Theory calculations using the Becke three-parameter Lee-Yang-Parr functional with 6-31G** basis sets have been employed to optimize the molecular geometry and calculate electronic properties of related thiazolidine derivatives, providing a theoretical framework for understanding the electronic structure of this compound.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels play crucial roles in determining the chemical reactivity and spectroscopic properties of thiazolidine derivatives. Computational studies on similar compounds have revealed that the highest occupied molecular orbital typically resides on the phenyl ring system and adjacent substituents, while the lowest unoccupied molecular orbital involves antibonding pi-star orbitals that extend across the aromatic system. The energy gap between these frontier molecular orbitals has been calculated to range between 3.38 and 4.01 electron volts for various thiazolidine derivatives, indicating semiconducting properties and potential applications in electronic materials.

Theoretical calculations have demonstrated that the phenyl ring in this compound significantly influences the overall electronic structure through conjugation effects and electrostatic interactions with the thiazolidine core. The pi-electron system of the phenyl ring can participate in extended conjugation pathways that affect the stability and reactivity of the entire molecule. Computational analysis of the electrostatic potential surface reveals regions of enhanced electron density around the carboxylic acid oxygen atoms and the nitrogen atom of the thiazolidine ring, indicating potential sites for intermolecular interactions and chemical modifications.

The conformational flexibility of this compound has been investigated through computational methods that explore the potential energy surface associated with rotation around key bonds. Studies on related benzothiazolopyrimidine-thiazole conjugates have revealed that the hydrazonyl nitrogen can be displaced from planarity by angles ranging from 18.2 to 19.6 degrees, indicating significant conformational freedom in similar heterocyclic systems. These calculations provide important information about the preferred conformational states and the energy barriers associated with interconversion between different conformers.

Molecular modeling studies have also focused on the hydrogen bonding capabilities of the carboxylic acid functional group and its influence on intermolecular associations. The carboxylic acid moiety can serve as both a hydrogen bond donor through the hydroxyl group and a hydrogen bond acceptor through the carbonyl oxygen, creating opportunities for complex hydrogen bonding networks in crystalline phases and solution environments. Computational predictions of hydrogen bonding patterns have been validated through comparison with experimental X-ray crystallographic data from related thiazolidine-4-carboxylic acid derivatives.

| Property | Calculated Value | Computational Method | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.2 to -5.8 eV | Density Functional Theory B3LYP/6-31G** | Electron donating capability |

| Lowest Unoccupied Molecular Orbital Energy | -2.4 to -1.8 eV | Density Functional Theory B3LYP/6-31G** | Electron accepting capability |

| Energy Gap | 3.38 to 4.01 eV | Density Functional Theory | Semiconducting properties |

| Dipole Moment | 4.2 to 5.8 Debye | Density Functional Theory | Molecular polarity |

The influence of solvent effects on the electronic structure has been investigated through implicit solvation models that account for the dielectric environment surrounding the molecule. These calculations reveal that polar solvents can significantly stabilize charged or zwitterionic forms of the molecule, particularly affecting the ionization state of the carboxylic acid group and the basicity of the nitrogen atom in the thiazolidine ring. The calculated pKa values for the carboxylic acid functionality fall within the typical range for amino acid derivatives, indicating similar acid-base behavior to conventional amino acids.

特性

IUPAC Name |

2-(1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-8(9-5-3-2-4-6-9)11-13-10(7-16-11)12(14)15/h2-6,8,10-11,13H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLKRSWKWLNJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1NC(CS1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349622 | |

| Record name | 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83690-82-8 | |

| Record name | 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Cyclocondensation of L-Cysteine and 1-Phenylethyl Aldehyde

The most widely reported method involves the single-step condensation of L-cysteine with 1-phenylethyl aldehyde under mild basic conditions.

Procedure :

- Reaction Setup : L-cysteine (1 equiv) is dissolved in a methanol-water mixture (1:1 v/v) at room temperature.

- Aldehyde Addition : 1-Phenylethyl aldehyde (1.2 equiv) is added dropwise, followed by sodium bicarbonate (2 equiv) to maintain a pH of 8–9.

- Cyclization : The mixture is stirred for 3–12 hours, during which the thiazolidine ring forms via nucleophilic attack of the cysteine amine on the aldehyde carbonyl, followed by intramolecular thiolate displacement.

- Work-Up : The precipitate is filtered, washed sequentially with cold water and ethanol, and vacuum-dried to yield the product as a white solid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 40–90% | |

| Reaction Time | 3–12 hours | |

| Optimal Temperature | Room temperature |

This method is favored for its simplicity and scalability, though the yield varies with the steric bulk of the aldehyde. The phenylethyl group’s chirality may lead to diastereomeric mixtures, necessitating chiral resolution if enantiopure product is required.

Multi-Step Synthesis via Ester Intermediates

For substrates requiring functional group compatibility, a two-step approach involving ester formation followed by hydrolysis is employed.

Step 1: Esterification

- L-cysteine methyl ester is condensed with 1-phenylethyl aldehyde under analogous conditions to Section 2.1, yielding the thiazolidine methyl ester.

Step 2: Saponification

- The ester intermediate is treated with aqueous NaOH (2N) in methanol at 0°C for 2 hours, followed by acidification to pH 3–4 with HCl to precipitate the carboxylic acid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Ester Yield | 70–85% | |

| Hydrolysis Yield | 80–98% | |

| Total Yield | 56–83% |

This method mitigates side reactions during cyclization but introduces additional purification steps.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

- Solvent : Methanol-water mixtures (1:1) optimize solubility of both cysteine and aldehyde while facilitating proton transfer during cyclization.

- Base : Sodium bicarbonate outperforms stronger bases (e.g., NaOH) by minimizing cysteine decomposition while maintaining sufficient alkalinity for imine formation.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- Reverse-phase HPLC (C18 column, 0.1% formic acid/ACN gradient) confirms >95% purity for optimized batches.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Condensation | Single-step, high atom economy | Diastereomer formation |

| Ester Hydrolysis | Better functional group tolerance | Lower overall yield |

The direct method is preferable for large-scale synthesis, while the ester pathway suits derivatives requiring protected intermediates.

Applications and Derivative Synthesis

2-(1-Phenylethyl)-thiazolidine-4-carboxylic acid serves as a precursor for carboxamide derivatives via coupling agents like EDC/HOBt. Such analogs exhibit enhanced tyrosinase inhibition (IC50 ≈ 20 μM), highlighting their potential in dermatological therapeutics.

化学反応の分析

Types of Reactions: 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The phenyl-ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated thiazolidine derivatives.

Substitution: Various substituted thiazolidine derivatives depending on the reagents used.

科学的研究の応用

Synthesis of 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid

The synthesis typically involves the reaction of L-cysteine with substituted benzaldehydes. The key steps include:

- Condensation Reaction : L-cysteine reacts with a phenyl-substituted aldehyde in the presence of a base (e.g., sodium bicarbonate) to form the thiazolidine ring.

- Carboxylation : The resulting thiazolidine is then carboxylated at the 4-position, yielding the desired compound.

The overall yield of synthesized compounds can vary significantly based on the substituents used on the phenyl ring, typically ranging from 40% to 90% depending on steric factors and reaction conditions .

Anticancer Properties

One of the most promising applications of this compound is its anticancer activity. Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer:

- Melanoma : Specific derivatives showed strong growth inhibition in melanoma cell lines (B16-F1, A375) with IC50 values indicating potent cytotoxicity .

- Prostate Cancer : Compounds derived from this thiazolidine exhibited selectivity and potency against prostate cancer cell lines (DU 145, PC-3), with some derivatives outperforming standard chemotherapeutic agents like dacarbazine in vivo studies .

Tyrosinase Inhibition

Another notable application is the inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. Compounds such as 2-(substituted phenyl)thiazolidine-4-carboxylic acids have been identified as effective tyrosinase inhibitors:

- Mechanism : These compounds act as competitive inhibitors, showing significant inhibition rates (up to 66.47%) at specific concentrations . This property makes them potential candidates for treating hyperpigmentation disorders.

Antioxidant Activity

The antioxidant potential of these compounds has also been explored. For instance, certain derivatives demonstrated strong radical scavenging activity in DPPH assays, indicating their capability to neutralize free radicals effectively:

- Comparison with Standards : Some derivatives exhibited antioxidant activity comparable to established antioxidants like ascorbic acid .

Case Study 1: Antiproliferative Activity Evaluation

In a study assessing the antiproliferative effects of various thiazolidine derivatives on melanoma cells, compound 1b was found to significantly inhibit tumor growth in nude mice models at a dosage of 10 mg/kg. This compound also induced apoptosis in treated cells, highlighting its potential as an effective anticancer agent .

Case Study 2: Tyrosinase Inhibition and Melanin Reduction

Another study focused on the inhibition of tyrosinase activity using compound 2g , which not only inhibited enzyme activity but also reduced melanin levels in B16 cells treated with α-MSH. This dual action suggests its utility in cosmetic formulations aimed at skin lightening .

Data Tables

| Compound | IC50 (µM) | Activity Type | Cell Line/Model |

|---|---|---|---|

| Compound 1b | <0.12 | Anticancer | Various Cancer Cell Lines |

| Compound 2g | - | Tyrosinase Inhibition | B16 Melanoma Cells |

| Compound 2d | 18.17 | Antioxidant | DPPH Radical Scavenging |

作用機序

The mechanism of action of 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The phenyl-ethyl group may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

類似化合物との比較

Key Observations :

- Bulky groups (e.g., adamantyl, anthracenyl) improve binding affinity in enzyme inhibitors but may reduce solubility .

- Electron-donating groups (e.g., hydroxyl, methoxy) enhance antioxidant and anti-inflammatory effects .

- Halogenated substituents (e.g., chloro, bromo) increase bioactivity in antimicrobial and antimalarial contexts .

Enzyme Inhibition

- Tyrosinase Inhibition : 2-(Substituted phenyl) derivatives (e.g., 4-chlorophenyl) exhibit IC₅₀ values in the micromolar range, outperforming kojic acid in some cases .

- Heme Polymerization Inhibition: 4-Aminoquinoline-thiazolidine hybrids (e.g., compound 14) suppress parasitemia by 85–90% in Plasmodium berghei models .

Antimicrobial and Antioxidant Effects

- Antibacterial Activity: Cu(II) and Fe(II) complexes of 2-(hydroxyphenyl) derivatives show potent activity against Pseudomonas aeruginosa (MIC = 8–16 µg/mL) .

- ROS Scavenging: 2-(2,4-Dihydroxyphenyl) derivatives reduce UV-induced oxidative stress by 40–60% in keratinocytes .

Toxicity and Therapeutic Index

- Developmental Toxicity : 2-(4-Hydroxy-3-methoxyphenyl) derivatives exhibit LC₅₀ values of 0.8 mM in zebrafish embryos, suggesting dose-dependent risks .

- Biocompatibility : Adamantyl-substituted analogs show minimal cytotoxicity in mammalian cell lines (IC₅₀ > 100 µM) .

Physicochemical and Pharmacokinetic Properties

| Property | 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic Acid | 2-(4-Fluorophenyl) Analog | 2-(2-Hydroxynaphthalen-1-yl) Analog |

|---|---|---|---|

| Molecular Weight | ~265 g/mol | 253 g/mol | 279 g/mol |

| logP | 2.8 (predicted) | 2.5 | 3.1 |

| Solubility (Water) | Low | Moderate | Low |

| Synthetic Yield | 45–70% | 35–45% | 50–60% |

生物活性

2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid, also known by its CAS number 83690-82-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, focusing on its anticancer, antioxidant, and enzyme inhibitory effects, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the thiazolidine family, characterized by a thiazolidine ring and a carboxylic acid functional group. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₁O₂S |

| Molecular Weight | 239.32 g/mol |

| Solubility | Soluble in water |

| Melting Point | 150-155 °C |

Anticancer Activity

Numerous studies have demonstrated that derivatives of thiazolidine-4-carboxylic acid exhibit potent anticancer properties. For instance, a study evaluated the antiproliferative effects of various thiazolidine derivatives against melanoma and prostate cancer cell lines. The results indicated that certain derivatives showed significant growth inhibition, with some compounds achieving GI50 values as low as 0.12 μM against leukemia cells .

Case Study: Antiproliferative Effects

- Compound Tested: this compound

- Cell Lines: B16-F1 (melanoma), DU 145 (prostate cancer)

- Results: Notable inhibition of cell proliferation was observed, particularly in melanoma cell lines.

Antioxidant Activity

The antioxidant potential of this compound has been explored in various experimental setups. It has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models.

Research Findings:

- A study highlighted that thiazolidine derivatives could significantly lower intracellular reactive oxygen species (ROS) levels, suggesting their role in oxidative stress defense mechanisms .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For example, it has been investigated as a tyrosinase inhibitor, which is crucial for melanin production. A derivative demonstrated competitive inhibition of tyrosinase activity with an inhibition rate of 66.47% at a concentration of 20 μM .

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Inhibited | Inhibition Rate (%) | Concentration (μM) |

|---|---|---|---|

| This compound | Tyrosinase | 66.47 | 20 |

The biological activities of this compound can be attributed to its interaction with various biochemical pathways:

- Cell Cycle Arrest: Studies have shown that treatment with this compound can lead to an increase in apoptosis in cancer cells, indicating potential for therapeutic applications in oncology.

- Antioxidant Mechanism: The compound's ability to reduce ROS levels suggests it may enhance cellular defense mechanisms against oxidative damage.

- Enzyme Interaction: The competitive inhibition of tyrosinase indicates potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation.

Q & A

Basic: What are the common synthetic routes for preparing 2-(1-phenylethyl)-thiazolidine-4-carboxylic acid, and what experimental conditions optimize yield?

The compound is synthesized via cyclocondensation of L-cysteine with 1-phenylethyl aldehyde under acidic or basic conditions. Key steps include:

- Reagents : L-cysteine, 1-phenylethyl aldehyde, and acetic acid or sodium acetate as a catalyst .

- Conditions : Reflux in ethanol or water at 60–80°C for 4–8 hours.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane).

- Yield optimization : Stoichiometric control (1:1 molar ratio of cysteine to aldehyde) and pH adjustment (~pH 5.0) minimize side reactions like oxidation .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- NMR spectroscopy : H and C NMR confirm the thiazolidine ring formation (e.g., characteristic signals at δ 3.8–4.2 ppm for C4-H and C2-H) and phenyl group integration .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 264.09) .

- IR spectroscopy : Peaks at 1700–1720 cm (C=O stretch) and 2500–2600 cm (S-H, if unoxidized) .

- X-ray crystallography : Resolves stereochemistry (e.g., R/S configuration at C2 and C4) .

Advanced: How does this compound’s mechanism of antibacterial activity compare to other thiazolidine derivatives?

The compound’s bioactivity stems from:

- Metal chelation : Coordination with Fe(II) or Cu(II) ions disrupts bacterial metalloenzymes (e.g., cytochrome P450), as shown in Pseudomonas aeruginosa studies .

- Structural specificity : The 1-phenylethyl group enhances membrane permeability compared to simpler alkyl derivatives. DFT calculations reveal lower LUMO energy (−2.1 eV), favoring electron-deficient bacterial targets .

Basic: What in vivo models are suitable for assessing developmental toxicity, and what endpoints should be monitored?

- Model : Zebrafish embryos (OECD TG 236), exposed at 24–120 hours post-fertilization .

- Endpoints :

- Mortality : LC values (e.g., 0.804 mM at 96 hours) .

- Morphological defects : Pericardial edema, spinal curvature, yolk sac abnormalities.

- Apoptosis : TUNEL assay for cell death quantification.

Basic: What handling precautions and storage conditions ensure compound stability?

- Storage : −20°C under inert gas (argon) to prevent oxidation. Hygroscopic; use desiccants .

- Handling : Use gloves (nitrile), safety glasses, and fume hoods. Avoid light (photosensitivity noted in thiazolidine analogs) .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina to simulate binding to Keap1-Nrf2 (IC ~5 µM predicted) .

- MD simulations : AMBER or GROMACS assess stability of metal complexes (e.g., Fe(II) coordination alters protein conformation over 100 ns trajectories) .

Advanced: How to resolve contradictions between reported bioactivity and toxicity data?

- Context dependence : Antibacterial effects (e.g., MIC 8 µg/mL for Streptococcus epidermidis) occur at lower concentrations than toxic thresholds (LC >0.8 mM in zebrafish) .

- Species-specific metabolism : Zebrafish CYP450 isoforms may activate pro-toxins absent in bacterial systems .

Advanced: What strategies address stereochemical challenges in synthesizing enantiopure derivatives?

- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate (2R,4R) and (2S,4R) diastereomers .

- Asymmetric catalysis : Employ L-proline as a catalyst for enantioselective cyclization (ee >90% reported in similar thiazolidines) .

Advanced: How does metal coordination enhance or diminish pharmacological effects?

- Enhanced activity : Fe(II) complexes increase ROS generation in bacteria (e.g., 2x higher OH• production vs. free ligand) .

- Reduced toxicity : Cu(II) chelation mitigates oxidative stress in mammalian cells (IC increases from 12 µM to 45 µM) .

Advanced: Why does this compound reduce apoptosis in zebrafish despite causing developmental defects?

- Paradox explanation : Caspase-3 inhibition (observed via Western blot) reduces apoptosis, but mitochondrial dysfunction (JC-1 assay) triggers necrosis at high doses .

- Pathway crosstalk : p53 downregulation suppresses apoptosis but upregulates autophagy markers (LC3-II/LC3-I ratio increases 3x) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。